5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Description
Benzodiazole Derivatives in Research
Overview of Benzodiazole Derivatives
Benzodiazoles, including benzimidazoles and benzothiazoles, are privileged scaffolds in drug discovery due to their structural tunability and diverse bioactivities. These heterocycles are integral to pharmaceuticals targeting cancer, infectious diseases, and neurological disorders. For example:
- Anticancer agents : Benzothiazole derivatives exhibit antiproliferative effects by inhibiting glutathione transferases or tubulin polymerization.
- Antimicrobials : Fluorinated benzothiazole-thiadiazole hybrids demonstrate broad-spectrum activity against bacterial and fungal pathogens.
- Enzyme inhibitors : Substituted benzimidazoles modulate kinase and protease activities, enabling therapeutic interventions in inflammation and metabolic disorders.
Recent advances in synthetic methodologies, such as palladium-catalyzed C–H functionalization, have expanded access to complex benzodiazole architectures, including the title compound.
Relevance to Heterocyclic Chemistry and Materials Science
Benzodiazoles are pivotal in both pharmaceutical and material sciences:
- Drug discovery : The title compound’s fluorinated benzimidazole scaffold aligns with strategies to improve drug bioavailability and target selectivity. For instance, riluzole (a benzothiazole) and omeprazole (a benzimidazole) leverage similar cores for therapeutic efficacy.
- Materials applications : Benzimidazole derivatives are employed in:
Table 2: Applications of Benzimidazole Derivatives in Materials Science
The title compound’s methylaniline group could enhance solubility in polymeric matrices, while the fluorine atom may tune emission properties in optoelectronic devices.
Properties
IUPAC Name |
5-(6-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-10(2)21-16-9-13(18)6-7-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBKPMKBMFVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to interact with a broad range of biological targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability.
Result of Action
Compounds with similar structures have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
Overview
5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline, with the molecular formula C17H18FN3 and a molecular weight of 283.34 g/mol, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Target Interaction
Compounds structurally similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The benzodiazole moiety is known for its ability to engage in π-stacking interactions and hydrogen bonding, which can influence target binding affinity.
Biochemical Pathways
Research indicates that compounds of this class may modulate several biochemical pathways, leading to effects such as:
- Antibacterial Activity : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Antitumor Effects : Induction of apoptosis in cancer cells by targeting specific signaling pathways.
- Anti-inflammatory Properties : Reduction of pro-inflammatory cytokine production.
Biological Activities
The following table summarizes the reported biological activities of this compound and related compounds:
| Biological Activity | Description |
|---|---|
| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |
| Antitumor | Induces apoptosis in certain cancer cell lines. |
| Anti-inflammatory | Inhibits the production of inflammatory mediators. |
| Antiviral | Shows activity against specific viral strains. |
| Antioxidant | Scavenges free radicals, reducing oxidative stress. |
Case Study 1: Antitumor Activity
A study evaluated the antitumor potential of a series of benzodiazole derivatives, including our compound of interest. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 12 µM) . This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
In another investigation focusing on the antimicrobial properties of benzodiazole derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 4–16 µg/mL . These results highlight its potential as a therapeutic agent in treating bacterial infections.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that factors such as solubility, permeability, and metabolic stability significantly influence bioavailability. Preliminary studies indicate that this compound has favorable absorption characteristics, although further detailed studies are necessary to fully characterize its pharmacokinetic properties.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as a therapeutic agent, particularly in the field of cancer research. Its structural analogs have shown promise as inhibitors of key enzymes involved in DNA repair processes, specifically targeting 8-oxo-Guanine DNA Glycosylase 1 (OGG1), which plays a critical role in base excision repair (BER) pathways.
Case Study: Inhibition of OGG1
Recent studies have demonstrated that derivatives of 5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline exhibit selective inhibition of OGG1. The inhibition was assessed through biochemical assays measuring the IC50 values against various cancer cell lines.
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| TH8535 | 0.25 | High |
| TH8536 | 0.55 | Moderate |
| TH8537 | 0.80 | Low |
These findings indicate that modifications to the benzodiazole scaffold can enhance the potency and selectivity of inhibitors against OGG1, making them valuable candidates for further development in cancer therapeutics .
Material Science Applications
The compound's unique chemical structure also makes it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.
This compound serves as an important intermediate in the synthesis of other complex organic compounds. Its ability to undergo further functionalization makes it a versatile building block in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural analogs identified in the evidence:
Key Observations:
Fluorine Substitution: The target compound’s fluorine atom likely increases polarity and metabolic stability compared to non-fluorinated analogs like 4-[6-(propan-2-yl)-1H-benzimidazol-2-yl]aniline . Fluorine’s electronegativity may also enhance binding interactions in biological targets.
Steric Effects : Both compounds feature an isopropyl group at N1, which introduces steric bulk. However, the target compound’s 2-methylaniline group may further influence steric hindrance and solubility compared to unsubstituted aniline derivatives.
Computational and Crystallographic Analysis
- For example, fluorine’s electron-withdrawing effect might reduce electron density on the benzodiazole ring compared to non-fluorinated analogs .
Preparation Methods
Construction of the Benzodiazole Core
The benzodiazole core can be synthesized via a cyclization of o-phenylenediamine derivatives with suitable carboxylic acids or their derivatives. A typical route involves:
Alkylation with Propan-2-yl Group
- Step 4: The propan-2-yl group is introduced via nucleophilic substitution or alkylation of the benzodiazole nitrogen or adjacent carbons. This can be achieved by treating the intermediate with propan-2-yl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate.
Attachment of the Aniline Moiety
- Step 5: The 2-methylaniline group is attached through nucleophilic aromatic substitution or coupling reactions such as Suzuki or Buchwald-Hartwig amination if the precursor contains suitable halogen functionalities.
Representative Reaction Scheme
| Step | Reaction Type | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Condensation | o-Phenylenediamine + Carboxylic acid | Reflux, acid catalyst | Benzodiazole core formation |
| 2 | Cyclization | Acidic conditions | Heat | Ring closure |
| 3 | Electrophilic fluorination | NFSI or Selectfluor | Room temperature | Regioselective fluorination |
| 4 | Alkylation | Propan-2-yl halide | Base, reflux | Propan-2-yl substitution |
| 5 | Coupling | 2-Methylaniline derivatives | Pd-catalyzed coupling | Attach amino group |
Data Tables Summarizing Preparation Methods
Notes on Optimization and Challenges
- Regioselectivity: Achieving selective fluorination at the 6-position of the benzodiazole ring requires carefully controlled electrophilic fluorination conditions.
- Yield optimization: Multi-step synthesis necessitates purification at each stage, often via chromatography, to maximize overall yield.
- Functional group compatibility: The presence of reactive groups necessitates careful choice of reaction conditions to prevent side reactions.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-[6-fluoro-1-(propan-2-yl)-1H,3-benzodiazol-2-yl]-2-methylaniline, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves:
- Benzodiazole Ring Formation : Condensation of 1,2-diaminobenzene derivatives with carbonyl precursors under acidic or oxidative conditions. For example, Na₂S₂O₅ in DMF facilitates cyclization for benzimidazole analogs .
- Substituent Introduction : Fluorination at position 6 may use fluorinated anhydrides (e.g., polyfluorocarboxylic acid anhydrides) in dioxane with pyridine as a base . The propan-2-yl group can be introduced via alkylation or nucleophilic substitution.
- Coupling with 2-Methylaniline : Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl-aryl bond formation.
- Critical Parameters : Solvent polarity (e.g., dioxane vs. DMF), temperature control (room temperature for fluorination vs. 60–65°C for Vilsmeier-Haack reactions ), and stoichiometric ratios of reagents (e.g., 2 equiv. anhydride ).
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., dihedral angles between benzodiazole and aniline moieties, as in ’s analysis of benzothiazole derivatives ).
- NMR Spectroscopy : NMR confirms fluorine substitution, while NMR identifies methyl and isopropyl groups.
- Mass Spectrometry : High-resolution MS validates molecular formula.
- IR Spectroscopy : Detects NH stretching (from aniline) and C=N/C-F bonds.
Q. What purification strategies are effective for isolating the target compound?
- Methodological Answer :
- Trituration : Crude products in were triturated with water to remove polar byproducts .
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates isomers or unreacted precursors, as used in .
- Recrystallization : Suitable solvents (e.g., ethanol/water mixtures) improve crystalline purity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of benzodiazol-2-yl aniline derivatives across studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare electronic (e.g., fluoro substituent’s electron-withdrawing effects) and steric (e.g., isopropyl group’s bulk) properties across analogs. highlights how substituents on benzothiazoles modulate antifungal or antitumor activity .
- Standardized Bioassays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and controls to minimize variability.
- Computational Modeling : Density Functional Theory (DFT) calculates binding affinities to targets like kinases or proteases.
Q. What experimental designs optimize regioselectivity during propan-2-yl group introduction?
- Methodological Answer :
- Protecting Group Strategies : Temporarily block reactive sites (e.g., NH in aniline) to direct alkylation to the benzodiazole nitrogen.
- Catalytic Systems : Transition metal catalysts (e.g., Pd/C or CuI) enhance selectivity in cross-coupling reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at specific positions .
Q. How can researchers assess the electronic effects of the fluoro substituent on the compound’s reactivity?
- Methodological Answer :
- Comparative Synthesis : Prepare non-fluoro analogs and compare reaction kinetics (e.g., SNAr rates).
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials influenced by fluorine’s electronegativity.
- Computational Studies : Molecular electrostatic potential (MEP) maps from DFT highlight electron-deficient regions .
Data Contradiction Analysis
Q. How should conflicting data on synthetic yields from different methods be addressed?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and identify side reactions.
- Byproduct Analysis : LC-MS or GC-MS detects impurities (e.g., ’s use of trituration vs. ’s column chromatography ).
- Design of Experiments (DoE) : Statistical optimization (e.g., factorial design) isolates critical variables like temperature or catalyst loading.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
